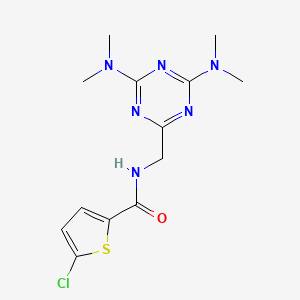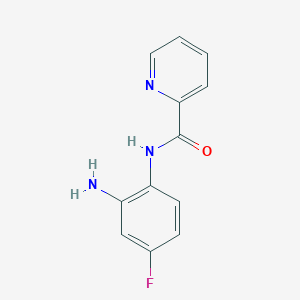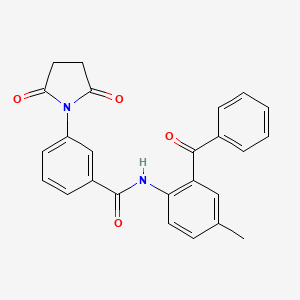![molecular formula C26H30N2O4 B2490522 2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631883-96-0](/img/structure/B2490522.png)
2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic compound featuring a chromeno[2,3-c]pyrrole skeleton. The interest in such compounds lies in their versatile chemical structure, which allows for a broad range of chemical reactions and potential applications in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related chromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions, providing a wide range of derivatives through efficient synthetic routes. For example, Vydzhak and Panchishyn (2010) described a high-yield method starting from methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes to produce 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then dehydrated to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (R. Vydzhak, S. Y. Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques, including X-ray diffraction (XRD). These structures feature distinct chromeno and pyrrole units, with substitutions leading to varied physical and chemical properties. Aliev et al. (2011) elucidated the crystal and molecular structure of a similar compound, demonstrating the complexity and diversity of these molecules' configurations (Z. G. Aliev, A. N. Maslivets, 2011).
Chemical Reactions and Properties
Chromeno[2,3-c]pyrrole derivatives undergo a variety of chemical reactions, including cycloadditions, acylations, and multicomponent condensations, which can significantly alter their chemical properties. Jones et al. (1990) described acylation reactions of pyrrolidine-2,4-diones, leading to 3-acyltetramic acids, showcasing the reactive versatility of the core structure (R. C. F. Jones, M. Begley, 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, can be finely tuned by modifying the molecular structure, particularly through the introduction of different substituents. The synthesis and analysis of 3,5-dihydroxy-1-diphenylmethyleneamino-5-methoxycarbonyl-4-p-toluoyl-2,5-dihydro-2-pyrrolone by Aliev et al. (2001) highlight the impact of molecular modifications on the physical characteristics of these molecules (Z. G. Aliev, O. Krasnykh, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, photoluminescence, and electrochemical behavior, are also significantly influenced by the core structure and substituents. The study of luminescent properties in polymers containing pyrrolo[3,4-c]pyrrole units by Zhang and Tieke (2008) exemplifies the utility of these compounds in material science, indicating their potential in creating responsive or emissive materials (K. A. I. Zhang, B. Tieke, 2008).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on polyfunctional fused heterocyclic compounds indicates the potential for creating diverse chemical structures with varying properties. For instance, Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones, leading to the creation of compounds with potential applications in material science, pharmaceuticals, and organic chemistry (Hassaneen et al., 2003).
Electron Transport in Polymer Solar Cells
In the context of polymer solar cells, the synthesis of novel n-type conjugated polyelectrolytes, which include complex heterocyclic structures similar to the compound , demonstrates the role such compounds can play in enhancing electronic devices. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte used as an electron transport layer in polymer solar cells, highlighting the importance of heterocyclic compounds in improving device performance and efficiency (Hu et al., 2015).
Chemosensors for Metal Ions
The development of chemosensors for transition metal ions is another area where structurally complex heterocycles show promise. Gosavi-Mirkute et al. (2017) synthesized and characterized compounds for molecular recognition of metal ions, demonstrating the potential utility of heterocyclic compounds in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-27(7-2)12-13-28-23(18-8-10-19(31-5)11-9-18)22-24(29)20-14-16(3)17(4)15-21(20)32-25(22)26(28)30/h8-11,14-15,23H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPGJXKBBFKVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)
![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

